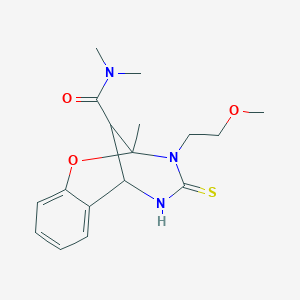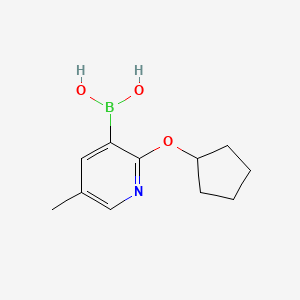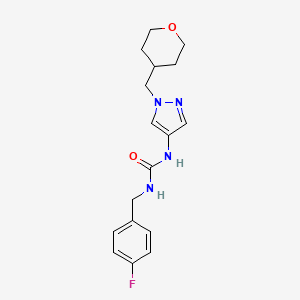![molecular formula C19H14N2O3S B2575755 Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate CAS No. 851130-57-9](/img/structure/B2575755.png)
Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, but the specific structure of Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these specific properties for this compound are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate and its derivatives have been explored for their potential anticancer properties. A study on the synthesis and biological evaluation of certain compounds showed promise as anticancer drugs. These compounds selectively inhibit histone deacetylase (HDAC) 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).
Corrosion Inhibition
Some derivatives of this compound have been studied for their corrosion inhibition properties. They have shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, revealing a good inhibition efficiency even at very low concentrations (Ashassi-Sorkhabi et al., 2005).
Antibacterial and Antifungal Activities
Research on the synthesis of some 3-(4-aryl-benzofuro[3,2-b]pyridin-2-yl)coumarins has shown that these compounds possess antibacterial activity against Escherichia coli and Bacillus subtillis, as well as antifungal activity against Aspergillus niger. This demonstrates the potential of this compound derivatives in treating microbial infections (Patel et al., 2012).
Anti-inflammatory and Analgesic Activities
Another study on the synthesis, pharmacological, and biological screening of novel pyrimidine derivatives, including those related to this compound, revealed that some compounds exhibit excellent anti-inflammatory activities compared to standard drugs like diclofenac sodium. Additionally, moderate analgesic activities were observed, indicating their potential use in treating pain and inflammation (Bhat et al., 2014).
Insecticidal and Antimicrobial Potentials
The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation showed that these compounds have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This indicates a broad range of biological applications for this compound derivatives in protecting crops and combating bacterial infections (Deohate et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-16(23-10-13-6-2-1-3-7-13)11-25-19-18-17(20-12-21-19)14-8-4-5-9-15(14)24-18/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUBMYDXGKDAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)
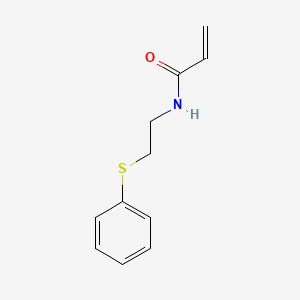

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2575678.png)
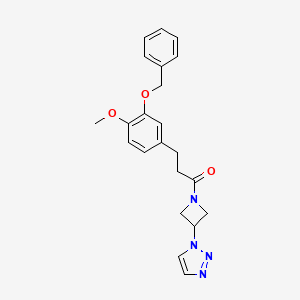

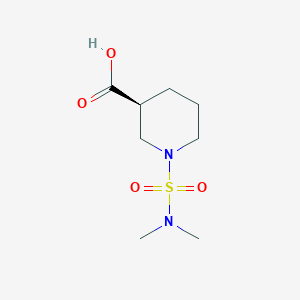

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2575685.png)
![2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2575688.png)
